2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(naphthalen-2-yl)-N-phenylacetamide
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Overview
Description
2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(naphthalen-2-yl)-N-phenylacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including hydroxyl, oxadiazole, thioether, and amide, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(naphthalen-2-yl)-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 1,3,4-Oxadiazole Ring: The oxadiazole ring is synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Thioether Formation: The oxadiazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Amide Formation: The final step involves the reaction of the thioether derivative with an appropriate amine to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(naphthalen-2-yl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(naphthalen-2-yl)-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(naphthalen-2-yl)-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The oxadiazole ring and hydroxyl group play crucial roles in these interactions, facilitating hydrogen bonding and other non-covalent interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(phenyl)-N-methylacetamide: Similar structure but with a methyl group instead of a naphthyl group.
2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(naphthalen-2-yl)-N-methylacetamide: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
The uniqueness of 2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(naphthalen-2-yl)-N-phenylacetamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both naphthyl and phenyl groups enhances its ability to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Biological Activity
The compound 2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(naphthalen-2-yl)-N-phenylacetamide is a novel organic molecule belonging to the class of 1,3,4-oxadiazoles. This class is recognized for its diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. The unique structure of this compound, which includes an oxadiazole ring and various aromatic substituents, makes it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is C16H12N4O5S with a molecular weight of 372.4 g/mol. Its IUPAC name is 2-[[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide . The structural characteristics contribute significantly to its biological activity.
Property | Value |
---|---|
Molecular Formula | C16H12N4O5S |
Molecular Weight | 372.4 g/mol |
IUPAC Name | 2-[[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide |
InChI Key | VHADPKLBQQWFHJ-UHFFFAOYSA-N |
The mechanism of action for this compound involves interactions with various molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of hydroxyl and nitro groups enhances its potential as a multifunctional agent in medicinal applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. The compound has shown efficacy against various cancer cell lines by inhibiting key enzymes involved in cancer progression such as telomerase and topoisomerase .
For instance:
- IC50 Values : The compound exhibited IC50 values in the micromolar range against several cancer cell lines, indicating significant cytotoxic effects .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. It demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
Microbial Strain | Activity |
---|---|
Staphylococcus aureus | Effective |
Escherichia coli | Effective |
Antioxidant Activity
In addition to its anticancer and antimicrobial activities, the compound has been tested for antioxidant properties. Comparative studies indicated that it exhibits antioxidant activity comparable to that of vitamin C at low concentrations .
Case Studies
- Anticancer Efficacy Study : A study evaluated the anticancer activity of a related oxadiazole derivative on normal and cancer cells. Results showed high efficacy with selective toxicity towards cancer cells while sparing normal cells .
- Synthesis and Characterization : Another study focused on synthesizing oxadiazole derivatives and assessing their biological activities. The synthesized compounds were characterized using techniques like mass spectrometry and NMR spectroscopy .
Properties
Molecular Formula |
C26H19N3O3S |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
2-[[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-naphthalen-2-yl-N-phenylacetamide |
InChI |
InChI=1S/C26H19N3O3S/c30-23-13-7-6-12-22(23)25-27-28-26(32-25)33-17-24(31)29(20-10-2-1-3-11-20)21-15-14-18-8-4-5-9-19(18)16-21/h1-16,30H,17H2 |
InChI Key |
YHFJEVBSAAJJHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C(=O)CSC4=NN=C(O4)C5=CC=CC=C5O |
Origin of Product |
United States |
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